

Application Notes and Protocols for trans-Phenothrin Residue Analysis in Crops

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Compound of Interest

Compound Name: *trans-Phenothrin*

Cat. No.: B1675335

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Introduction

trans-Phenothrin is a synthetic pyrethroid insecticide widely used in agriculture to protect a variety of crops from insect pests. Due to its potential for consumer exposure through diet, regulatory bodies worldwide have established maximum residue limits (MRLs) for **trans-phenothrin** in agricultural commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.

This document provides a detailed application note and protocol for the determination of **trans-phenothrin** residues in various crop matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The QuEChERS method is renowned for its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides from complex food matrices with minimal solvent usage.^{[1][2][3][4][5]}

Principle

The QuEChERS method involves a two-step process: extraction and cleanup.^{[1][2]} Initially, the homogenized crop sample is extracted with acetonitrile, an efficient solvent for a wide range of pesticides.^{[6][7]} A subsequent addition of a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the **trans-phenothrin** into the acetonitrile phase.

The second step, dispersive solid-phase extraction (dSPE), is a cleanup procedure to remove interfering matrix components such as pigments, sugars, and lipids.[5] An aliquot of the acetonitrile extract is mixed with a combination of sorbents. For the analysis of pyrethroids like **trans-phenothrin** in diverse crop matrices, a combination of primary secondary amine (PSA) and C18 is commonly effective. PSA removes organic acids and some sugars, while C18 retains fatty acids and other nonpolar interferences. For highly pigmented crops, graphitized carbon black (GCB) may be added, although it should be used with caution as it can retain planar pesticides like some pyrethroids.

Following cleanup, the final extract is analyzed by GC-MS/MS. This technique provides excellent selectivity and sensitivity for the quantification and confirmation of **trans-phenothrin** residues at low levels.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Acetone, Hexane (all pesticide residue grade)
- Reagents: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
- Standards: Certified reference standard of **trans-phenothrin** (purity >98%).
- Equipment:
 - High-speed homogenizer
 - Centrifuge capable of >4000 x g
 - 50 mL and 15 mL polypropylene centrifuge tubes
 - Vortex mixer
 - Analytical balance
 - Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

Experimental Protocol

Standard Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **trans-phenothrin** standard and dissolve in 10 mL of acetone. Store at -20°C.
- Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 250 ng/mL) by further diluting the intermediate standard solution with acetonitrile.
- Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in blank matrix extract obtained from an untreated crop sample that has undergone the entire sample preparation procedure.^[8]

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may require minor modifications based on the specific crop matrix.

4.2.1. Homogenization

- Chop or dice the crop sample to a suitable size.
- For high water content crops (e.g., cucumber, tomato), homogenize a representative portion directly.
- For dry or low water content crops (e.g., grains, dried herbs), a rehydration step may be necessary. Add a specific amount of deionized water to the sample and allow it to equilibrate before homogenization.

4.2.2. Extraction

- Weigh 10 g (\pm 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and shake vigorously for 1 minute.

- Add a salt mixture of 4 g anhydrous MgSO_4 and 1 g NaCl (or 1.5 g sodium acetate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.

4.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the crop matrix:
 - General Crops (e.g., apples, grapes): 150 mg anhydrous MgSO_4 , 50 mg PSA.
 - High-Fat/Waxy Crops (e.g., avocado, citrus peel): 150 mg anhydrous MgSO_4 , 50 mg PSA, 50 mg C18.
 - Highly Pigmented Crops (e.g., spinach, bell peppers): 150 mg anhydrous MgSO_4 , 50 mg PSA, (optional: 7.5-15 mg GCB). Note: GCB should be evaluated for recovery of **trans-phenothrin** as it may adsorb planar molecules.
- Cap the tube and vortex for 30 seconds.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- The resulting supernatant is the final extract.

GC-MS/MS Analysis

- Transfer the final extract into a 2 mL autosampler vial.
- Inject 1-2 μL into the GC-MS/MS system.

Typical GC-MS/MS Parameters:

Parameter	Setting
GC System	
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temperature	280 °C
Carrier Gas	Helium, constant flow at 1.0-1.2 mL/min
Oven Program	Initial 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min.
MS/MS System	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Transfer Line Temp.	280 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions for trans-Phenothrin	
Precursor Ion (m/z)	183.1
Product Ions (m/z)	155.1 (Quantifier), 127.1 (Qualifier)
Collision Energy	Optimized for the specific instrument.

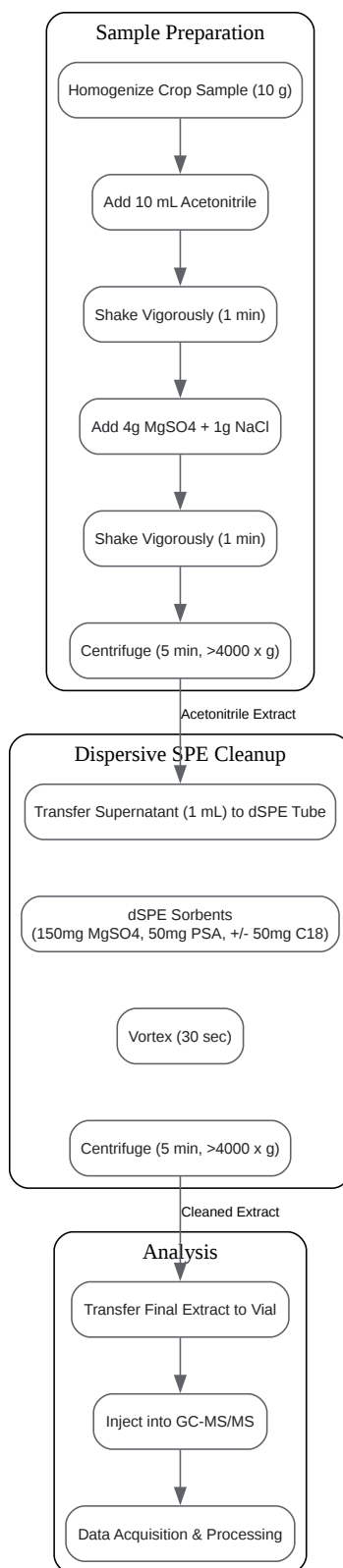
Data Presentation

The performance of this method was validated for several representative crop matrices. The results for recovery, precision (expressed as relative standard deviation, RSD), and limit of quantification (LOQ) are summarized in the table below.

Crop Matrix	Fortification Level (µg/kg)	Average Recovery (%)	RSD (%)	LOQ (µg/kg)
Apple	10	95.2	4.8	10
	50	98.6		
Grape	10	92.8	6.1	10
	50	96.4		
Tomato	10	89.5	7.3	10
	50	93.1		
Spinach	10	85.3	8.9	10
	50	88.7		
Orange	10	90.1	6.5	10
	50	94.5		
Wheat (grain)	20	87.9	8.2	20
	100	91.2		

Recovery and precision data are based on six replicate analyses at each fortification level.

Workflow Diagram



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